molecular formula C16H13ClN4O2S2 B2850117 2-(3-(3-chlorophenyl)ureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 955759-25-8

2-(3-(3-chlorophenyl)ureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No. B2850117
CAS RN: 955759-25-8
M. Wt: 392.88
InChI Key: GOQJCUHBLLZQPY-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, also known as CTUC, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This molecule belongs to the class of thiazole derivatives and has been shown to exhibit promising biological activity against various diseases.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the chlorophenyl group in the compound could potentially enhance its binding affinity to viral proteins, thereby increasing its antiviral efficacy.

Anti-inflammatory and Analgesic Properties

Compounds with an indole nucleus, similar to the one in our compound, have demonstrated anti-inflammatory and analgesic activities . The combination of the thiazole and thiophene rings in the compound could be explored for their potential to reduce inflammation and pain in various medical conditions.

Anticancer Applications

Thiazole derivatives have been synthesized and studied for their cytotoxicity against human tumor cell lines . The compound’s unique structure, incorporating both thiazole and thiophenyl groups, may contribute to its ability to target and inhibit cancer cell growth.

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi . The compound’s structural features could be optimized to enhance its antimicrobial activity, making it a candidate for the development of new antibiotics.

Material Science Applications

Thiophene derivatives are utilized in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . The thiophenyl component of the compound could be valuable in creating advanced materials with specific electronic properties.

Plant Hormone Analogues

Indole-3-acetic acid is a plant hormone derived from tryptophan. Derivatives of indole, like our compound, could mimic this hormone’s effects, influencing plant growth and development .

Antidiabetic Potential

Indole scaffolds are found in various synthetic drug molecules with antidiabetic properties . The compound could be investigated for its potential to interact with biological targets relevant to diabetes management.

Neuropharmacological Activity

Thiophene derivatives have been used in the synthesis of drugs that act as voltage-gated sodium channel blockers . The compound’s structure could be explored for its potential use in treating neurological disorders.

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S2/c17-10-3-1-4-11(7-10)19-15(23)21-16-20-13(9-25-16)14(22)18-8-12-5-2-6-24-12/h1-7,9H,8H2,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJCUHBLLZQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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